molecular formula C23H29N3O6S B5769575 ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate

ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate

Cat. No.: B5769575
M. Wt: 475.6 g/mol
InChI Key: IGXSEZZRAURFPC-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and an ethoxyanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with serine residues in enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N-(2-ethylphenyl)piperazine-1-carboxamide
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyanilino moiety, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-3-31-21-13-9-8-12-20(21)26(33(29,30)19-10-6-5-7-11-19)18-22(27)24-14-16-25(17-15-24)23(28)32-4-2/h5-13H,3-4,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXSEZZRAURFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C(=O)OCC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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